

# An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-

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## Compound of Interest

Compound Name: *Propanamide, 3,3'-dithiobis[n-methyl-*

Cat. No.: *B033000*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of **Propanamide, 3,3'-dithiobis[n-methyl-]**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique redox-responsive characteristics of this disulfide-containing compound.

## Chemical and Physical Properties

**Propanamide, 3,3'-dithiobis[n-methyl-]** is a symmetrical disulfide compound. Its key physicochemical properties are summarized in the tables below, compiled from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide	[1]
Synonyms	3,3'-Dithiobis(N-methylpropanamide), N,N'-Dimethyl-3,3'-dithiodipropionamide	[1]
CAS Number	999-72-4	[1]
Molecular Formula	C8H16N2O2S2	[1][2][3]
Molecular Weight	236.36 g/mol	[2][3]
Appearance	White to off-white powder (for similar compounds)	[5]

Table 2: Quantitative Physicochemical Data

Property	Value	Source
Melting Point	176°C	[6]
Boiling Point (Predicted)	426.1 ± 45.0 °C	[6]
Density (Predicted)	1.245 ± 0.06 g/cm <sup>3</sup>	[6]
Solubility	Information not widely available, likely soluble in organic solvents like DMSO.	
XLogP3	-0.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	7	[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Propanamide, 3,3'-dithiobis[n-methyl-]** is not readily available in peer-reviewed literature, patents describing the synthesis of N,N'-dialkyl-3,3'-dithiodipropionamides provide a general methodology.<sup>[7]</sup><sup>[8]</sup>

General Synthesis Methodology: Amidation of 3,3'-dithiodipropionic acid alkyl ester

The most common route involves the reaction of a 3,3'-dithiodipropionic acid alkyl ester with an alkylamine.<sup>[7]</sup>

Example Protocol Outline:

- **Reaction Setup:** A reaction vessel equipped with a stirrer, thermometer, and an addition funnel is charged with a 3,3'-dithiodipropionic acid alkyl ester (e.g., dimethyl or diethyl ester) and a suitable polar solvent (e.g., methanol or ethanol).
- **Amine Addition:** The vessel is cooled to a temperature between 0 and 10°C. A solution of methylamine in the same solvent is then added dropwise to the reaction mixture while maintaining the temperature.
- **Reaction:** The reaction mixture is stirred at a controlled temperature (e.g., 10-25°C) for several hours until the reaction is complete, which can be monitored by techniques like HPLC.
- **Isolation:** The product, N,N'-dimethyl-3,3'-dithiodipropionamide, often precipitates out of the reaction mixture. The solid can be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Analytical Characterization:

The identity and purity of the synthesized **Propanamide, 3,3'-dithiobis[n-methyl-]** can be confirmed using standard analytical techniques:

- **High-Performance Liquid Chromatography (HPLC):** To assess purity and quantify yield.<sup>[7]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

## Biological and Research Applications

The core functionality of **Propanamide, 3,3'-dithiobis[n-methyl-]** lies in its disulfide bond, which is susceptible to cleavage under reducing conditions. This redox-responsive behavior is of significant interest in various research and development areas.

### Redox-Responsive Drug Delivery:

The disulfide bond is relatively stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells, particularly in cancer cells.<sup>[6][9]</sup> This property makes disulfide-containing molecules like **Propanamide, 3,3'-dithiobis[n-methyl-]** valuable as crosslinkers in the development of redox-responsive drug delivery systems, such as hydrogels and nanoparticles.<sup>[6][10]</sup> The cleavage of the disulfide bond leads to the disassembly of the carrier and the targeted release of an encapsulated drug.

### Protein-Protein Interaction Studies:

As a bifunctional crosslinking agent, **Propanamide, 3,3'-dithiobis[n-methyl-]** and its analogs can be used to study protein-protein interactions. The two amide functionalities can be modified to contain reactive groups that can covalently bind to amino acid residues on adjacent proteins. The disulfide bond acts as a cleavable spacer, allowing for the separation and identification of the crosslinked proteins.

### Experimental Workflow for In Vitro Protein Cross-linking:

- Protein Incubation: Incubate the purified proteins of interest in a suitable buffer.
- Crosslinker Addition: Add a stock solution of **Propanamide, 3,3'-dithiobis[n-methyl-]** (or a derivative with reactive ends) to the protein solution. The concentration and incubation time will need to be optimized.

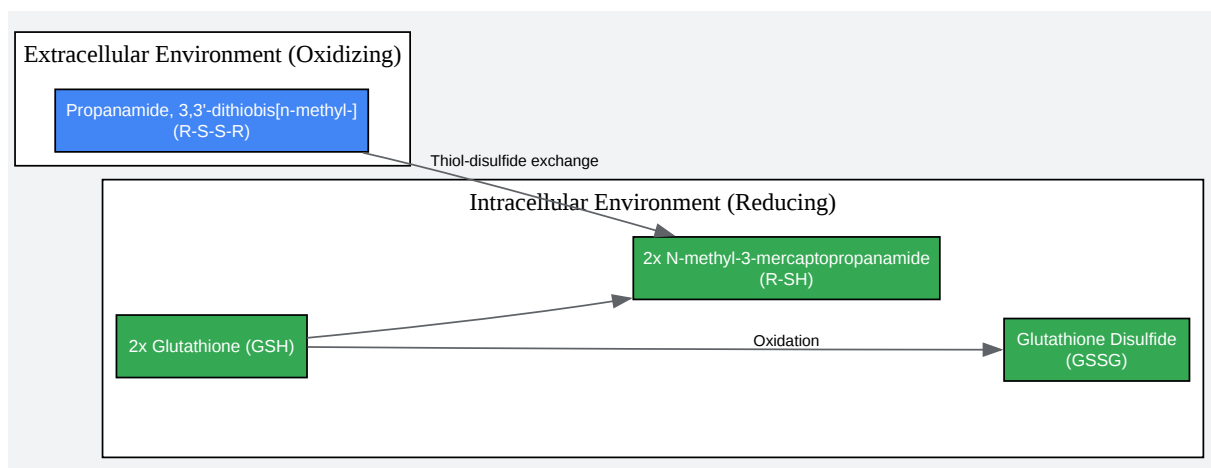
- **Quenching:** Stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine.
- **Analysis:** Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands indicates successful crosslinking.
- **Cleavage and Identification:** To identify the crosslinked proteins, the disulfide bond can be cleaved by adding a reducing agent like dithiothreitol (DTT) or  $\beta$ -mercaptoethanol to the sample before running on a second dimension of SDS-PAGE or for analysis by mass spectrometry.

## Signaling Pathways and Mechanisms of Action

**Propanamide, 3,3'-dithiobis[n-methyl-]** does not have a known specific biological target or signaling pathway that it directly modulates in a pharmacological sense. Its "mechanism of action" is primarily chemical, based on the redox chemistry of its disulfide bond. The key biological interaction is its reduction by glutathione.

### Redox-Responsive Cleavage by Glutathione:

The tripeptide glutathione (GSH) is a major intracellular antioxidant. It can reduce disulfide bonds through a thiol-disulfide exchange reaction. This process is fundamental to the application of this compound in intracellular drug delivery.

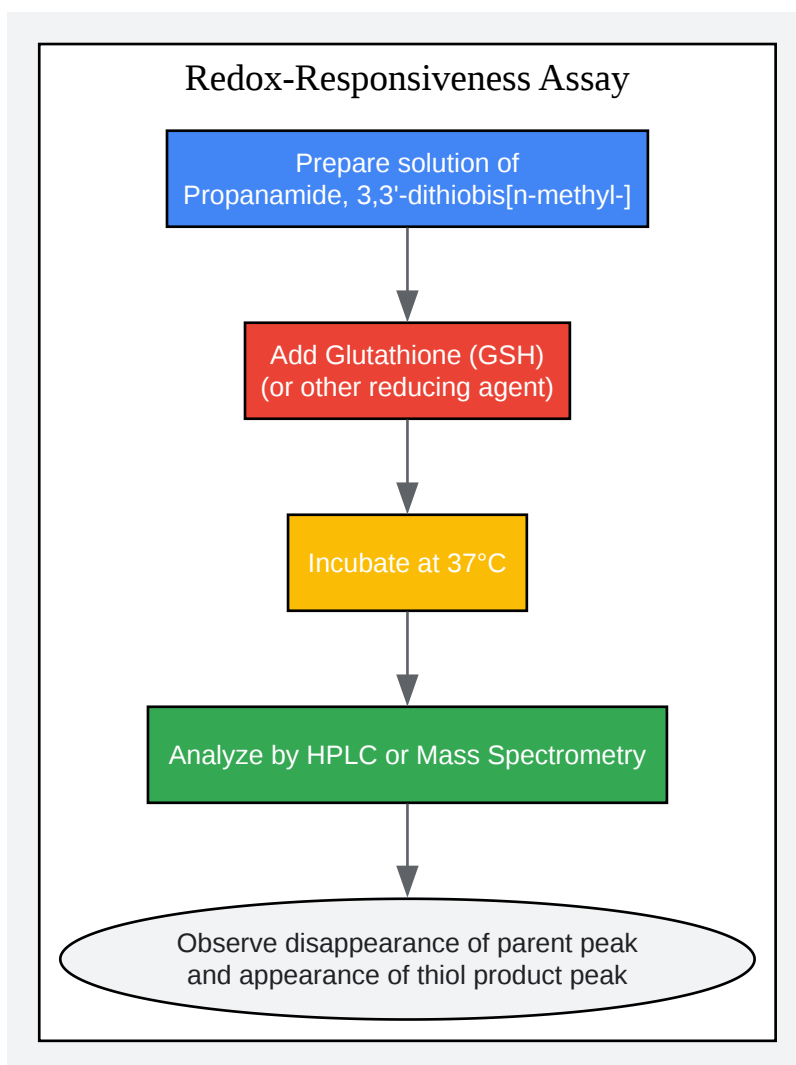


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Redox-responsive cleavage of the disulfide bond.

Experimental Workflow for Demonstrating Redox-Responsive Behavior:

This workflow outlines a general procedure to confirm the cleavage of the disulfide bond in response to a reducing agent.



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Workflow for redox-responsiveness assay.

In summary, **Propanamide, 3,3'-dithiobis[n-methyl-]** is a valuable research chemical whose utility is primarily derived from the redox-sensitive disulfide bond. This property makes it and its derivatives attractive for the design of smart materials for drug delivery and as tools in chemical biology for studying molecular interactions. Further research may uncover more specific biological activities of this class of compounds.

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